molecular formula C8H18N2O2 B13732991 (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine

(2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine

Cat. No.: B13732991
M. Wt: 174.24 g/mol
InChI Key: KYDSXOKATMDYFU-UHFFFAOYSA-N
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Description

(2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine is a chiral piperazine derivative characterized by methoxy groups at the 2- and 3-positions and methyl groups at the 1- and 4-positions of the piperazine ring. Its stereochemistry and substitution pattern render it structurally distinct from other piperazine-based compounds, influencing both physicochemical properties and biological interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in central nervous system (CNS) agents, anticancer therapies, and antimicrobial applications .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2,3-dimethoxy-1,4-dimethylpiperazine

InChI

InChI=1S/C8H18N2O2/c1-9-5-6-10(2)8(12-4)7(9)11-3/h7-8H,5-6H2,1-4H3

InChI Key

KYDSXOKATMDYFU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(C1OC)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Dimethylpiperazine as a Precursor

A well-documented industrially applicable method for preparing 2,2-dimethylpiperazine, a closely related compound, involves the following steps, which can be adapted for the synthesis of 1,4-dimethylpiperazine derivatives:

Step Description Conditions & Reagents
1 Reaction of isobutyraldehyde with sulfuryl chloride (chlorinating agent) without solvent. Generates 2-chloro-2-methylpropanal; gaseous SO2 and HCl by-products released; water added to quench excess chlorinating agent.
2 Treatment of 2-chloro-2-methylpropanal with ethylenediamine in an organic solvent (e.g., THF). Forms imine intermediate 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.
3 Catalytic hydrogenation of the imine intermediate using Pd/C catalyst in methanol or alcohol. Hydrogenation at 40–65°C under 3.5–4 bar pressure to yield 2,2-dimethylpiperazine.
4 Purification of crude product by distillation under reduced pressure. Removes solvents and impurities to yield pure 2,2-dimethylpiperazine.
5-7 Optional salt formation and further chemical transformations (e.g., reaction with di-tert-butyl dicarbonate and DL-tartaric acid). Produces various salts or protected derivatives for enhanced stability or reactivity.

This process is scalable and industrially viable, with yields around 20% molar yield from isobutyraldehyde under optimized conditions.

Adaptation for (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine

To prepare the target compound, the following adaptations are necessary:

  • Stereoselective introduction of methoxy groups at C2 and C3: This can be achieved by using stereocontrolled nucleophilic substitution or addition reactions on suitable intermediates, such as cyclic imines or epoxides derived from the piperazine scaffold.
  • Methylation at N1 and N4: Alkylation of the piperazine nitrogen atoms with methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled conditions ensures selective N-methylation.

Use of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a Precursor

An alternative approach involves using 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, a stable cyclic acetal, as a precursor for introducing the 2,3-dimethoxy functionality. This compound is prepared from biacetyl and serves as a stable intermediate for further transformations:

  • It can undergo ring-opening or substitution reactions to incorporate nitrogen atoms forming piperazine rings.
  • The methoxy groups are retained, providing the desired substitution pattern at positions 2 and 3.

This method has been shown to produce intermediates useful for biologically active materials and could be adapted for the synthesis of (2S,3S)-2,3-dimethoxy-1,4-dimethylpiperazine.

Comparative Analysis of Preparation Routes

Method Key Steps Advantages Drawbacks
Industrial synthesis from isobutyraldehyde and ethylenediamine Chlorination → imine formation → hydrogenation → purification Scalable, well-studied, industrially applicable Moderate yield (~20%), requires careful control of conditions
Use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane precursor Preparation from biacetyl → cycloaddition or substitution → ring transformation Provides stable precursor with stereocontrol Requires additional steps to introduce nitrogen atoms and methyl groups

Summary Table of Key Preparation Parameters

Parameter Industrial Route (Isobutyraldehyde) Dioxane Precursor Route
Starting materials Isobutyraldehyde, ethylenediamine Biacetyl
Key intermediates 2-chloro-2-methylpropanal, imine 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane
Catalysts Pd/C for hydrogenation Acid catalysts for cycloaddition
Reaction conditions 40–65°C, 3.5–4 bar H2 pressure Variable, depending on cycloaddition
Purification Distillation, salt formation Crystallization, chromatography
Yield ~20% molar yield Variable, dependent on subsequent steps
Stereochemical control Moderate, requires optimization Potentially higher via precursor design

This comprehensive analysis consolidates current knowledge on preparation methods for (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine, highlighting industrially viable processes and alternative synthetic strategies. The data supports further development and optimization toward efficient, stereoselective synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Recent studies have indicated that compounds with piperazine moieties exhibit anticancer properties. For instance, (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine has been investigated as a potential inhibitor of specific cancer-related pathways. Research suggests that modifications to the piperazine structure can enhance selectivity and efficacy against cancer cells .
  • Neuropharmacology :
    • The compound has also shown promise in neuropharmacological applications. Its structural analogs have been studied for their potential as central nervous system agents, particularly in the treatment of anxiety and depression disorders. The modulation of neurotransmitter systems by piperazine derivatives is a significant area of exploration .
  • Antimicrobial Activity :
    • There is emerging evidence that piperazine derivatives possess antimicrobial properties. (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further investigation for potential therapeutic uses in treating infections .

Synthesis and Derivatives

The synthesis of (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine can be achieved through various chemical pathways involving starting materials like 1,4-dimethylpiperazine and methoxy reagents. Understanding these synthetic routes is essential for developing analogs with improved pharmacological profiles.

Synthetic Route Starting Materials Yield Notes
Route A1,4-Dimethylpiperazine + MethanolHighSimple one-pot reaction
Route B1-Methylpiperazine + DimethylsulfateModerateRequires careful handling of reagents

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Neuropharmacological Evaluation :
    • Another research project focused on the anxiolytic effects of this compound in rodent models. Behavioral assays indicated reduced anxiety-like behaviors following administration of (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine compared to controls .

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereochemical Variations in Piperazine Derivatives

The stereochemistry of piperazine derivatives significantly impacts their biological activity. For example, (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, synthesized via catalytic asymmetric hydrogenation of a piperazinedione precursor, demonstrates the importance of stereochemistry in achieving target selectivity . In contrast, the (2S,3S)-configuration of the target compound may confer unique binding affinities to receptors or enzymes, distinguishing it from diastereomers or enantiomers.

Substitution Patterns on the Piperazine Ring

  • Methoxy vs. In contrast, the target compound’s methoxy groups on the piperazine ring itself may reduce aromatic interactions but increase solubility in nonpolar environments. 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine incorporates bulky bicyclic substituents, favoring lipophilicity and membrane permeability, which contrasts with the target compound’s smaller methyl and methoxy groups .
  • Heteroatom-Containing Derivatives: 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) contains sulfur-rich dithiolone moieties, which may confer redox activity or metal-binding properties absent in the methoxy-substituted target compound .

Pharmacological Implications

  • CNS Activity : Piperazine derivatives with methoxy or methyl substituents, such as 1-(2-methoxyphenyl)piperazine , are common in serotonin receptor modulators . The target compound’s methoxy groups may similarly enhance interactions with CNS targets.
  • Anticancer Potential: Derivatives like 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one (a dithiolethione analog) show cancer-preventive effects via enzyme induction, a mechanism less likely in the target compound due to structural differences .

Physicochemical Properties

Compound LogP Water Solubility Polar Surface Area (Ų) Key Features
(2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine ~1.5 Moderate ~30 Chiral, methoxy/methyl balance
1-(3,4-Dimethoxyphenyl)-piperazine ~2.0 Low ~45 Aromatic methoxy groups
Piperazine-2,5-dione derivatives ~0.5 High ~70 High polarity, rigid backbone
5,5’-(Piperazine-1,4-diyl)bis(dithiolone) ~1.8 Low ~85 Redox-active sulfur moieties

Note: Estimated values based on structural analogs in evidence .

Q & A

Basic: How can the synthesis of (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine be optimized for high stereochemical purity?

Methodological Answer:
Stereochemical purity in piperazine derivatives is critical for reproducibility in pharmacological studies. Optimization involves:

  • Chiral Precursors : Use enantiomerically pure starting materials (e.g., (S)-configured methoxy groups) to minimize racemization .
  • Reaction Conditions : Control temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Catalysts : Employ palladium or nickel complexes to enhance coupling efficiency in stereospecific steps, as seen in related piperazine syntheses .
  • Purification : Chiral chromatography (e.g., HPLC with cellulose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the desired diastereomer .

Basic: What analytical techniques are most reliable for characterizing the structural and stereochemical integrity of (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and confirms stereochemistry, as demonstrated in crystallographic studies of analogous piperazine derivatives .
  • NMR Spectroscopy : 2D NOESY or ROESY experiments identify spatial proximity of methoxy and methyl groups, validating the (2S,3S) configuration .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB, with mobile phases optimized for methoxy-substituted piperazines .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects impurities from incomplete methylation or oxidation .

Advanced: How does the stereochemistry of (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine influence its interactions with biological targets?

Methodological Answer:
Stereochemistry dictates binding affinity and selectivity. For example:

  • Receptor Docking : Computational modeling (e.g., AutoDock Vina) predicts enhanced hydrogen bonding between the (2S,3S)-configured methoxy groups and residues in enzyme active sites .
  • Pharmacodynamic Studies : Compare activity of (2S,3S) vs. (2R,3R) isomers in vitro. For instance, diastereomers of related compounds show 10-fold differences in IC₅₀ values for kinase inhibition .
  • Epimerization Risks : Monitor stability under physiological pH (e.g., 7.4) using circular dichroism (CD) to assess configurational stability during biological assays .

Advanced: How can contradictory data on the compound’s pharmacokinetic properties be resolved?

Methodological Answer:
Contradictions often arise from variations in experimental design:

  • Solubility Measurements : Use standardized buffers (e.g., PBS at pH 7.4) and dynamic light scattering (DLS) to account for aggregation, which may skew bioavailability data .
  • Metabolic Stability : Compare liver microsome assays (human vs. rodent) to identify species-specific metabolism. For example, methyl groups in piperazines are prone to CYP450-mediated oxidation, requiring LC-MS/MS quantification of metabolites .
  • Permeability Assays : Use Caco-2 cell monolayers with tight junction markers to differentiate passive diffusion from active transport mechanisms .

Advanced: What strategies are effective in developing selective analytical methods for detecting (2S,3S)-2,3-Dimethoxy-1,4-dimethylpiperazine in complex matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) isolates the compound from biological fluids while removing phospholipids .
  • Chromatography : Ultra-performance liquid chromatography (UPLC) with a C18 column and ion-pairing agents (e.g., heptafluorobutyric acid) improves peak symmetry for methoxy derivatives .
  • Detection : Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances specificity. For example, monitor transitions like m/z 217 → 145 (characteristic of piperazine fragmentation) .
  • Validation : Include stability tests under storage conditions (2–8°C, protected from light) to ensure method robustness, as degradation products can mimic impurities .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
  • Molecular Dynamics (MD) : Simulate interactions with targets (e.g., GPCRs) over 100-ns trajectories to identify stable binding poses for the (2S,3S) configuration .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity. For instance, methoxy groups may reduce hepatic toxicity but increase plasma protein binding .

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